2-Chloro-4-methylamino-6-ethylamino-S-triazine
CAS No.: 3084-92-2
Cat. No.: VC21239909
Molecular Formula: C6H10ClN5
Molecular Weight: 187.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3084-92-2 |
|---|---|
| Molecular Formula | C6H10ClN5 |
| Molecular Weight | 187.63 g/mol |
| IUPAC Name | 6-chloro-2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C6H10ClN5/c1-3-9-6-11-4(7)10-5(8-2)12-6/h3H2,1-2H3,(H2,8,9,10,11,12) |
| Standard InChI Key | DDWNNIQSVZUJFV-UHFFFAOYSA-N |
| SMILES | CCNC1=NC(=NC(=N1)NC)Cl |
| Canonical SMILES | CCNC1=NC(=NC(=N1)NC)Cl |
Introduction
2-Chloro-4-methylamino-6-ethylamino-S-triazine is a chemical compound belonging to the class of triazine herbicides. It is structurally characterized by a triazine ring substituted with chlorine, methylamino, and ethylamino groups. This compound is known for its use in agricultural applications, particularly as a herbicide to control broadleaf and grassy weeds.
Synthesis and Preparation Methods
The synthesis of 2-Chloro-4-methylamino-6-ethylamino-S-triazine typically involves the reaction of cyanuric chloride with methylamine and ethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups. The reaction conditions often include:
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Temperature: Moderate temperatures, typically around 50-70°C.
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Solvent: Common solvents include water or organic solvents like acetone.
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Catalysts: No specific catalysts are required, but the reaction can be facilitated by the presence of a base such as sodium hydroxide.
Industrial Production
Industrial production follows similar synthetic routes but on a larger scale. The process involves batch or continuous reactors and purification through crystallization or distillation to obtain the desired purity.
Chemical Reactions and Stability
2-Chloro-4-methylamino-6-ethylamino-S-triazine undergoes various chemical reactions, including:
| Reaction Type | Description |
|---|---|
| Substitution | Chlorine atom replaced by nucleophiles (e.g., hydroxyl groups) |
| Oxidation | Amino groups oxidized to nitroso or nitro derivatives |
| Hydrolysis | Formation of amines and triazine derivatives under acidic/basic conditions |
Common Reagents and Conditions
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Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
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Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
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Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Biological Activity and Environmental Impact
Research indicates that s-triazine derivatives, including 2-Chloro-4-methylamino-6-ethylamino-S-triazine, exhibit several biological activities:
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Antiproliferative Effects: Inhibition of cell proliferation in various cancer cell lines.
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Neurotoxicity: Potential impact on neurological functions.
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Endocrine Disruption: Evidence suggesting disruption of endocrine functions in wildlife and potentially in humans.
Environmental factors significantly influence the action, efficacy, and stability of this compound. For example, the pH of the solution can affect its degradation rate.
Agricultural Applications
2-Chloro-4-methylamino-6-ethylamino-S-triazine is predominantly used as a herbicide to control a range of broadleaf and grassy weeds. Its effectiveness is influenced by environmental factors such as soil pH and moisture levels.
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